Diethyl isocyanomethylphosphonate
Overview
Description
Diethyl isocyanomethylphosphonate (DEICMP) is an organic compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is highly soluble in water. The compound is widely used in the synthesis of other organic compounds and has been found to have potential applications in the field of medicine.
Scientific Research Applications
Synthesis of Amino Acids and Peptides
Diethyl isocyanomethylphosphonate is instrumental in synthesizing phosphorus analogs of amino acids and peptides. It can be monoalkylated or bialkylated to produce higher diethyl 1-isocyanoalkylphosphonates, which upon acid hydrolysis yield either diethyl 1-aminoalkylphosphonates or 1-aminoalkylphosphonic acids. This process allows for the creation of various amino acid analogs, essential for studying protein structure and function (Rachoń, Schöllkopf, & Wintel, 1981).
Corrosion Inhibition
Research on diethyl isocyanomethylphosphonate derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors, and are useful in industrial pickling processes. The inhibition mechanism has been studied using both experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulation (Gupta et al., 2017).
Polymerization
Diethyl vinylphosphonate, a related compound, has been used in group transfer polymerization initiated by rare earth metal complexes. This process results in high-molecular-weight polymers, such as poly(vinylphosphonate)s, with precise molecular weight and low polydispersity. The thermosensitive behavior of these polymers has also been characterized, contributing to advancements in materials science and engineering (Salzinger, Seemann, Plikhta, & Rieger, 2011).
Organic Synthesis and Medicinal Chemistry
Diethyl isocyanomethylphosphonate plays a critical role in the synthesis of various organic compounds. Its reactions with acyl chlorides, alkenes, and other substrates allow for the creation of unique phosphorus-containing structures, including imine, pyrrole, and pyrrolidine derivatives. These compounds have potential applications in medicinal chemistry and drug discovery, offering new avenues for therapeutic development (Huang, Zhang, & Yuan, 1996).
Detection and Monitoring of Toxic Substances
A novel application of diethylcyanophosphonate (DCNP), a diethyl isocyanomethylphosphonate derivative, has been in the development of fluorescent probes for the detection of nerve agents. These probes enable sensitive and selective tracing of DCNP in various environments, contributing to the monitoring and mitigation of chemical warfare agents (Jung & Kim, 2019).
Cancer Research
Diethyl isocyanomethylphosphonate derivatives have shown promising results in cancer research, particularly in the treatment of acute promyelocytic leukemia. These compounds can induce cell differentiation and apoptosis, offering potential as therapeutic agents in chemo-differentiation therapy (Mohammadi et al., 2019).
properties
IUPAC Name |
1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICURVXBGGDVHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C[N+]#[C-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370450 | |
Record name | Diethyl isocyanomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isocyanomethylphosphonate | |
CAS RN |
41003-94-5 | |
Record name | Diethyl isocyanomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (isocyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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